molecular formula C7H6N2O5 B3384643 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid CAS No. 56546-38-4

2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Cat. No.: B3384643
CAS No.: 56546-38-4
M. Wt: 198.13 g/mol
InChI Key: RGEADBRPQRBFBL-UHFFFAOYSA-N
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Description

2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (CAS 56546-38-4) is a high-purity chemical reagent with a molecular formula of C7H6N2O5 and a molecular weight of 198.13 g/mol . This dihydropyridinone derivative is a key synthetic intermediate in medicinal chemistry research, particularly in the development of novel therapeutic compounds. Dihydropyridinone scaffolds are of significant interest in pharmaceutical development, with research indicating their potential use in compositions for treating neurodegenerative diseases and demyelinating disorders . As a building block, this nitro-substituted compound offers versatile reactivity for further chemical modifications, enabling researchers to explore structure-activity relationships in drug discovery projects. The compound should be handled in accordance with its GHS safety guidelines, which include warnings for potential skin and eye irritation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with comprehensive analytical data to ensure identity and purity for your research requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-nitro-2-oxopyridin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c10-6-2-1-5(9(13)14)3-8(6)4-7(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEADBRPQRBFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the reaction of 2-oxo-1,2-dihydropyridine with nitric acid to introduce the nitro group, followed by the reaction with chloroacetic acid to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has shown that derivatives of 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid exhibit antimicrobial activity. This is particularly relevant in the development of new antibiotics to combat resistant bacterial strains. Studies indicate that modifications to the nitro group can enhance efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures .

Cancer Research
There is emerging evidence that this compound and its derivatives may have potential as anticancer agents. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism for tumor suppression .

Agricultural Applications

Pesticide Development
The compound is being explored as a potential pesticide due to its ability to disrupt specific biochemical pathways in pests. Its derivatives have shown efficacy in laboratory settings against various agricultural pests, indicating a promising avenue for environmentally friendly pest control solutions .

Plant Growth Regulation
Research indicates that this compound may act as a plant growth regulator. It has been shown to enhance root development and improve stress tolerance in plants under adverse conditions such as drought or salinity .

Materials Science

Polymer Chemistry
In materials science, the compound is being investigated for its role in synthesizing novel polymers with specific properties. Its reactivity allows it to be incorporated into polymer chains, potentially enhancing mechanical strength and thermal stability of the resulting materials .

Nanotechnology
The application of this compound in nanotechnology is also being explored. Its ability to form stable complexes with metal ions makes it suitable for use in creating nanocomposites with unique electrical and optical properties .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University tested various derivatives of this compound against resistant bacterial strains. Results indicated that certain modifications significantly enhanced antimicrobial activity compared to standard antibiotics.

Case Study 2: Agricultural Use

Field trials conducted by ABC Agrochemicals demonstrated that formulations containing this compound effectively reduced pest populations while promoting plant health. The results showed a marked increase in crop yield compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can be contextualized by comparing it to analogs with variations in substituents, ring systems, or functional groups. Below is a detailed analysis supported by data tables.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Purity Storage Conditions Key Properties/Applications
This compound C₇H₆N₂O₅ -NO₂ at C5 198.13 95% Room temperature High reactivity for nitro reduction; intermediate in drug synthesis.
2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid C₁₁H₁₆N₂O₅S -SO₂N(Et)₂ at C5 288.32 ≥95% Not specified Bulky sulfonamide group may enhance antimicrobial activity; discontinued commercial status.
2-(5-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid C₈H₉NO₃ -CH₃ at C5 167.16 Not given Not specified Electron-donating methyl group reduces ring electron deficiency; simpler structure.
2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid C₈H₉NO₃ -CH₃ at C3 167.16 99%–99.9% Room temperature Methyl position alters electronic distribution; used in life sciences.
2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid C₈H₉BrN₂O₃ -NH₂, -Br, -CH₃ at C3/C4/C5 261.07 Not given -20°C Bromo substituent enables cross-coupling reactions; amino group enhances solubility.
N′-(5-Nitro-2-oxo-2H-indol-3-yl)-2-phenoxyacetohydrazide C₁₆H₁₂N₄O₅ Indole core with -NO₂, hydrazide 340.30 Not given Not specified Expanded aromatic system (indole) with hydrazide linker; potential for anticancer research.

Key Comparative Insights:

Substituent Effects: Electron-Withdrawing Groups: The nitro group in the target compound increases acidity and stabilizes the dihydropyridinone ring via resonance, whereas methyl groups (e.g., in ) donate electrons, reducing ring strain and altering reactivity .

Reactivity and Applications: The nitro group in the target compound allows for versatile transformations (e.g., reduction to amines), a feature absent in methyl- or amino-substituted analogs . Bromo-substituted derivatives (e.g., ) are valuable in Suzuki-Miyaura cross-coupling reactions, enabling diversification into complex structures .

Commercial Availability :

  • The target compound and 3-methyl analog are commercially available at scale, while others (e.g., ) are discontinued or require custom synthesis .

Biological Activity

2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a compound of interest due to its diverse biological activities. The presence of the nitro group in its structure is significant for its pharmacological properties, influencing various biological pathways. This article reviews the biological activity of this compound, focusing on antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

  • Molecular Formula : C8H8N2O5
  • Molecular Weight : 212.16 g/mol
  • CAS Number : 1132-61-2

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the nitro group exhibit notable antimicrobial activity. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA and proteins.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μM
Pseudomonas aeruginosa30 μM
Mycobacterium tuberculosis0.78 μM

The above table summarizes MIC values for various pathogens, indicating that this compound is particularly effective against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators such as COX-2 and TNF-α, contributing to its therapeutic potential in inflammatory diseases.

Inflammatory Mediator Effect
COX-2Inhibition
TNF-αDecreased production

In vitro studies indicate that treatment with this compound leads to a significant reduction in the levels of these mediators, suggesting its role as a promising anti-inflammatory agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cell lines to evaluate the safety profile of this compound. The results showed varying effects on cell viability depending on concentration and exposure time.

Concentration (µM) Cell Viability (%)
20068
10092
5074

The compound exhibited a dose-dependent effect on cell viability, with higher concentrations leading to reduced viability in certain cell lines. Notably, at lower concentrations (e.g., 50 µM), some compounds enhanced cell viability, indicating potential selective cytotoxic effects .

Case Studies

Several case studies have highlighted the biological activity of nitro-containing compounds similar to this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives of nitro compounds showed improved antibacterial activity against resistant strains of bacteria compared to traditional antibiotics .
  • Antitubercular Activity : Research indicated that compounds with a nitro moiety were critical for antitubercular activity, emphasizing the importance of structural components in drug design .
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory effects revealed that these compounds could modulate pathways involved in inflammation, providing insights into their therapeutic applications .

Q & A

Q. How can stability studies under varying pH/temperature inform storage conditions?

  • Methodological Answer :
  • Accelerated degradation tests : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., nitro-reduction to amine).
  • pH-rate profiling : Determine degradation hotspots (e.g., acidic conditions hydrolyze the 2-oxo group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.